4-(二甲氨基)-2-氧代-1,2-二氢吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

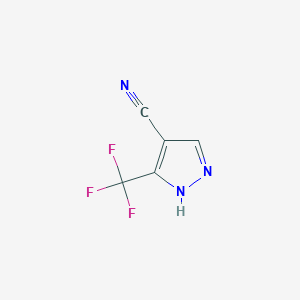

The synthesis of various derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored in several studies. For instance, a novel compound with a dimethylamino phenyl group was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy . Another study reported the synthesis of a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . Additionally, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles were synthesized by reacting specific aldehydes with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic data. For example, the crystal structure of a 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl) derivative was determined, revealing a monoclinic space group and specific unit cell parameters . Another study provided the crystal structure of a 2-amino-7,7-dimethyl-4-(4-nitrophenyl) derivative, which crystallizes in the triclinic space group and exhibits a dihedral angle between the dihydropyridine ring and the benzene ring . The crystal structure of a 2-amino-4-(4-hydroxy-3-methoxyphenyl) derivative was also reported, showing intermolecular hydrogen bond interactions that stabilize the crystal packing .

Chemical Reactions Analysis

The intermediate structures in the synthesis of these compounds have been studied, revealing insights into the mechanistic pathways. For instance, the reaction of dimethylamino)but-3-en-2-one with malononitrile afforded cyano-dimethylamino)hexa-dienamide isomers, which upon acid-induced cyclization gave a known 1,2-dihydropyridine derivative . The Diels-Alder reaction has also been employed, with a pyrazole ring serving as the diene, leading to the synthesis of a dimethyl dihydropyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through various analyses. The thermodynamic properties of a novel compound were calculated at different temperatures, and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and hyperpolarizability values . The antimicrobial activity of some derivatives was evaluated, with certain compounds exhibiting significant antibacterial and antifungal activities . The crystal structures and Hirshfeld surface analyses of other derivatives have been performed to understand the intermolecular interactions within the crystal lattice . Lastly, a study on nanoarchitectonics and molecular docking of a 4-(dimethylamino)pyridin-1-ium derivative revealed its potential as a carbonic anhydrase I inhibitor, supported by docking studies .

科学研究应用

1. Esterification Catalyst

- Application Summary : DMAP is used as a nucleophilic catalyst for esterifications with anhydrides .

- Methods of Application : DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

- Results : The reaction leads to the formation of esters .

2. Baylis-Hillman Reaction Catalyst

- Application Summary : DMAP is used as a catalyst in the Baylis-Hillman reaction .

- Methods of Application : The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that forms a new β-substituted α,β-unsaturated carbonyl compound .

- Results : The reaction leads to the formation of a new β-substituted α,β-unsaturated carbonyl compound .

3. Synthesis of Isoxazolone-Type Heterocycles

- Application Summary : Catalysts based on silver nanoparticles are used in the synthesis of isoxazolone-type heterocycles .

- Methods of Application : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .

4. Temperature-Sensitive Protonation

- Application Summary : DMAP and related structures have been found to exhibit unusual temperature-sensitive protonation behavior, which is of interest in the development of stimuli-responsive and temperature-responsive smart materials .

- Methods of Application : The study involved observing the protonation degree of DMAP derivatives at different temperatures .

- Results : The study found a significant impact of temperature on the protonation degree of DMAP derivatives .

5. Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Application Summary : DMAP can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .

- Methods of Application : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of DMAP .

- Results : The reaction leads to the formation of 3,5-disubstituted 2,6-dicyanoaniline .

6. Synthesis of Isoxazolone-Type Heterocycles

- Application Summary : Catalysts based on silver nanoparticles, including DMAP, are used in the synthesis of isoxazolone-type heterocycles .

- Methods of Application : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .

7. Acylation of Alcohols

- Application Summary : DMAP can be used as a catalyst for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Methods of Application : The synthesis involves the reaction of alcohols with acid anhydrides in the presence of DMAP .

- Results : The reaction leads to the formation of corresponding esters .

8. Steglich Rearrangement

- Application Summary : DMAP is used as a catalyst in the Steglich rearrangement .

- Methods of Application : The Steglich rearrangement is a rearrangement reaction of O-acylated azlactones to α-acylamino ketones .

- Results : The reaction leads to the formation of α-acylamino ketones .

9. Staudinger Synthesis of β-lactams

安全和危害

属性

IUPAC Name |

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCZCBPPRBHVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363393 |

Source

|

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

62321-91-9 |

Source

|

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

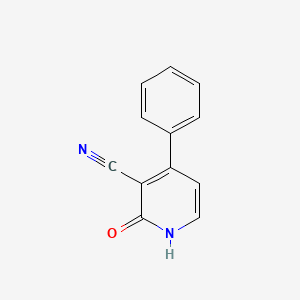

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)